5-{[(ADAMANTAN-1-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-{[(ADAMANTAN-1-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features an adamantane moiety, which is known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(ADAMANTAN-1-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of adamantane derivatives with appropriate diazinane trione precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-{[(ADAMANTAN-1-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane ketones, while reduction could produce adamantane alcohols.
Scientific Research Applications
5-{[(ADAMANTAN-1-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and delivery.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action for 5-{[(ADAMANTAN-1-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can influence pathways involved in inflammation, pain, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene}-1,3-diazinane-2,4,6-trione
- 5-{[(4-methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Uniqueness
What sets 5-{[(ADAMANTAN-1-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE apart from similar compounds is its adamantane moiety, which imparts unique structural and chemical properties. This makes it particularly valuable in applications requiring high stability and specific molecular interactions.
Properties
IUPAC Name |
5-(1-adamantyliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-19-14(21)13(15(22)20(2)16(19)23)9-18-17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12,21H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURZKFSXRNSURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC23CC4CC(C2)CC(C4)C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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